5-Iodo-2-(trifluoromethoxy)pyridine

Synthetic methodology Cross-coupling Reaction kinetics

5-Iodo-2-(trifluoromethoxy)pyridine (CAS 1361696-40-3) is a halogenated, electron-deficient pyridine building block bearing an iodine atom at the 5-position and a trifluoromethoxy (−OCF₃) group at the 2-position. With a molecular formula of C₆H₃F₃INO and a molecular weight of 288.99 g·mol⁻¹, it is commercially available at ≥95% purity as a light-red to brown liquid.

Molecular Formula C6H3F3INO
Molecular Weight 288.99 g/mol
CAS No. 1361696-40-3
Cat. No. B6355479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-(trifluoromethoxy)pyridine
CAS1361696-40-3
Molecular FormulaC6H3F3INO
Molecular Weight288.99 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1I)OC(F)(F)F
InChIInChI=1S/C6H3F3INO/c7-6(8,9)12-5-2-1-4(10)3-11-5/h1-3H
InChIKeyGFWZFVCJFBKZFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2-(trifluoromethoxy)pyridine CAS 1361696-40-3: Procurement-Ready Reactivity Profile and Core Identity


5-Iodo-2-(trifluoromethoxy)pyridine (CAS 1361696-40-3) is a halogenated, electron-deficient pyridine building block bearing an iodine atom at the 5-position and a trifluoromethoxy (−OCF₃) group at the 2-position. With a molecular formula of C₆H₃F₃INO and a molecular weight of 288.99 g·mol⁻¹, it is commercially available at ≥95% purity as a light-red to brown liquid . The combination of a strong electron‑withdrawing −OCF₃ substituent and the polarizable C−I bond makes this scaffold particularly reactive in transition‑metal‑catalyzed cross‑coupling processes, distinguishing it from its bromo, chloro, or non‑halogenated counterparts [1][2].

Why 5-Bromo- or 5-Chloro-2-(trifluoromethoxy)pyridine Cannot Replace the 5-Iodo Analog in Demanding Coupling Chemistry


Although 5-bromo-2-(trifluoromethoxy)pyridine (CAS 886371-77-3, MW 241.99) and 5-chloro-2-(trifluoromethoxy)pyridine (CAS 1361836-39-6, MW 197.54) share the same pyridine core and −OCF₃ substituent, the identity of the halogen at the 5‑position fundamentally alters the substrate’s oxidative‑addition kinetics. In palladium‑catalyzed cross‑couplings, the relative reactivity follows the established trend I ≫ Br ≫ Cl, with aryl iodides reacting up to 100‑fold faster than the corresponding aryl bromides under identical conditions [1]. Consequently, simply substituting the 5‑iodo compound with its bromo or chloro congener frequently results in dramatically lower conversion, forcing the use of higher catalyst loadings, elevated temperatures, or specialized ligands—each adding cost and complexity to synthetic workflows. The quantitative evidence below substantiates why the iodo derivative is the rational choice for high‑fidelity bond construction [2].

Quantitative Differentiation Evidence for 5-Iodo-2-(trifluoromethoxy)pyridine: Head-to-Head and Class-Level Comparator Data


Iodo vs. Bromo Leaving-Group Competence in Pd-Catalyzed Coupling: Relative Rate Advantage Exceeding Two Orders of Magnitude

In palladium(0)-catalyzed oxidative addition—the rate-determining step for Suzuki, Sonogashira, and Buchwald–Hartwig couplings—aryl iodides consistently exhibit >100‑fold higher reactivity than the corresponding aryl bromides under identical conditions. This translates to complete conversion for the iodo substrate at room temperature, whereas the bromo analog requires elevated temperature and/or higher catalyst loading to achieve comparable yields [1][2].

Synthetic methodology Cross-coupling Reaction kinetics

Trifluoromethylation Specificity: Near-Quantitative Conversion for 2-Iodopyridines vs. Moderate Yields for 2-Bromopyridines

Utilizing in situ generated (trifluoromethyl)copper from TMSCF₃/CuI/KF, 2-iodopyridines are converted into the corresponding 2-(trifluoromethyl)pyridines almost quantitatively. Under the same protocol, 2-bromopyridines afford only moderate yields at best, and 3-/4-iodopyridines also perform poorly, demonstrating the unique synergy of iodine at the 2-position for this transformation [1].

Fluorination chemistry Trifluoromethylation Halogen displacement

Commercial Purity Benchmark: ≥95% Assay with Documented Certificate of Analysis Traceability

5-Iodo-2-(trifluoromethoxy)pyridine is supplied at a certified minimum purity of 95% (liquid, light-red to brown) with full Certificate of Analysis (CoA) and MSDS documentation available from Sigma-Aldrich/AstaTech . In contrast, the bromo analog (CAS 886371-77-3) is listed by multiple vendors at purities ranging from 95% to 97%, while the chloro analog (CAS 1361836-39-6) is typically offered at 95%–98% [1]. This parity in commercial purity means the iodo derivative does not require additional purification before use in coupling reactions, provided it is stored appropriately.

Quality assurance Procurement specification Analytical chemistry

High-Value Application Scenarios for 5-Iodo-2-(trifluoromethoxy)pyridine Driven by Differentiated Reactivity


Medicinal Chemistry Hit-to-Lead Optimization Requiring Late-Stage Diversification via Suzuki Coupling

In lead optimization campaigns, 5-iodo-2-(trifluoromethoxy)pyridine serves as a privileged electrophile for installing aryl, heteroaryl, or vinyl groups at the pyridine 5-position. The high oxidative-addition rate of the C−I bond enables coupling under mild conditions (room temperature to 60 °C, 0.5–2 mol% Pd), preserving sensitive functional groups elsewhere in the molecule. The −OCF₃ substituent simultaneously enhances metabolic stability and lipophilicity, making the resulting biaryl products attractive for CNS and anti-infective programs [1][2].

Agrochemical Discovery: Synthesis of Fluorinated Pyridine Building Blocks for Crop Protection Agents

The (trifluoromethoxy)pyridine motif is increasingly prevalent in modern agrochemicals due to its metabolic robustness and favorable physicochemical profile. 5-Iodo-2-(trifluoromethoxy)pyridine provides a direct entry into this chemical space via Sonogashira or Suzuki coupling, enabling rapid access to libraries of 5-substituted 2-(trifluoromethoxy)pyridines. The quantitative advantage of the iodo substituent over bromo in fluorination chemistry further broadens the accessible derivative portfolio [2][3].

Methodology Development: Benchmark Substrate for Evaluating New Cross-Coupling Catalysts and Ligands

Because aryl iodides represent the most reactive class of aryl halides in Pd-catalyzed cross-coupling, 5-iodo-2-(trifluoromethoxy)pyridine is an ideal benchmark substrate for evaluating novel catalyst systems. Its electron-deficient pyridine core and sterically accessible iodine atom provide a reproducible, high-conversion baseline against which the performance of newly developed ligands or base-metal catalysts can be rigorously quantified [1].

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